N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
Historical Context of Tetrahydroisoquinoline-Sulfonamide Hybrids in Medicinal Chemistry
The tetrahydroisoquinoline (THIQ) motif has been a cornerstone of alkaloid synthesis since the mid-20th century, with early work focusing on its role in opioid receptor modulation. The fusion of THIQ with sulfonamides emerged in the 1990s as a strategy to exploit the sulfonamide group’s capacity for hydrogen bonding and enzymatic inhibition. For instance, the κ-opioid receptor antagonist ML140 demonstrated that constraining the sulfonamide nitrogen within a THIQ scaffold enhanced potency by 8-fold compared to non-rigidified analogues.
Key milestones in THIQ-sulfonamide hybridization include:
The structural versatility of THIQ allows for regioselective modifications at positions 2, 3, 7, and 8, while the sulfonamide group provides a platform for tuning electronic properties and solubility. Recent synthetic advances, such as Rh(I)-catalyzed ring-opening cascades and aerobic oxidative coupling, have expanded access to complex THIQ-sulfonamide architectures.
Rationale for Molecular Hybridization in Pharmacophore Design
The hybridization of 1,2,3,4-tetrahydroisoquinoline with 2,3-dihydro-1,4-benzodioxine-6-sulfonamide in the target compound addresses three critical pharmacological challenges:
- Stereochemical Control : The THIQ scaffold enforces a semi-rigid conformation that preorganizes the molecule for receptor binding. Computational studies of similar hybrids show a 2.1 kcal/mol stabilization energy compared to flexible analogues.
- Electronic Modulation : The sulfonamide group (-SO$$_2$$NH-) introduces strong electron-withdrawing effects, lowering the pKa of adjacent protons by ~1.5 units and enhancing membrane permeability.
- Multitarget Engagement : Molecular docking simulations predict that the benzodioxine moiety interacts with aromatic residues in enzyme active sites (e.g., Tyr-318 in COX-2), while the THIQ nitrogen coordinates with Asp-147 in opioid receptors.
Comparative analysis of THIQ hybrids reveals structure-activity relationships (SAR):
The propanoyl group at C2 exemplifies rational design—its branched alkyl chain balances lipophilicity (clogP = 2.8) with torsional freedom, enabling adaptation to both polar and hydrophobic binding pockets. Meanwhile, the benzodioxine ring’s fused oxygen atoms create a dipole moment (μ = 1.7 D) that complements the electrostatic potential of inflammatory enzyme active sites.
Properties
IUPAC Name |
N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5S/c1-2-20(23)22-8-7-14-3-4-16(11-15(14)13-22)21-28(24,25)17-5-6-18-19(12-17)27-10-9-26-18/h3-6,11-12,21H,2,7-10,13H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQYUVOMMDIBWSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Benzodioxine Ring: This step involves the cyclization of a suitable dihydroxybenzene derivative with an appropriate dihaloalkane under basic conditions.
Sulfonamide Formation: The final step involves the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for improved scalability, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield the corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Amines, thiols, and other nucleophiles in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-sensitive enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can lead to a decrease in the activity of these enzymes, thereby exerting therapeutic effects. The compound may also interact with other molecular pathways, contributing to its overall biological activity.
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The target compound shares the 2,3-dihydro-1,4-benzodioxine-6-sulfonamide core with several derivatives, differing in substituents attached to the sulfonamide nitrogen. Key structural analogs include:
Key Observations :
- The propanoyl-tetrahydroisoquinoline group in the target compound increases molecular complexity compared to simpler analogs like the methylbenzenesulfonamide derivative .
- Bulkier substituents (e.g., fluorophenyl-piperazinyl in ) elevate molecular weight and may influence CNS penetration due to piperazine’s affinity for neurotransmitter receptors.
- Antitumor activity in ’s analog correlates with the trimethoxyphenyl group, a motif known for tubulin inhibition .
Physicochemical Properties
- Lipophilicity: The propanoyl group in the target compound likely increases logP compared to polar substituents (e.g., methoxyethyl in ).
- Hydrogen Bonding: The sulfonamide group (1 H-bond donor in ) and tetrahydroisoquinoline’s amine may enhance target binding.
Biological Activity
N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a synthetic compound with notable biological activities attributed to its complex molecular structure. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features a sulfonamide group, which is known for its antibacterial properties, along with a tetrahydroisoquinoline moiety. Its molecular formula is and has a molecular weight of approximately 402.5 g/mol. The structural representation can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its purity and conformation.
The biological activity of this compound is primarily linked to its interaction with specific biological targets such as enzymes or receptors involved in various metabolic pathways. The sulfonamide component suggests potential inhibitory effects on certain pathways related to inflammation or infection.
Potential Mechanisms
- Enzyme Inhibition : The sulfonamide structure may inhibit dihydropteroate synthase, an enzyme crucial in bacterial folate synthesis.
- Neuroprotective Effects : Similar compounds have shown neuroprotective properties by modulating apoptotic pathways in neuronal cells .
- Antitumor Activity : Compounds with similar structures have been evaluated for antitumor effects, indicating that this compound may also exhibit cytotoxicity against cancer cell lines.
Biological Activity and Pharmacological Studies
Research on related compounds has provided insights into the potential biological activities of this compound:
Case Studies
- Antitumor Efficacy : A study synthesized several tetrahydroisoquinoline derivatives bearing sulfonamide moieties and assessed their antitumor activity in vitro. The most potent compounds had IC50 values significantly lower than traditional chemotherapeutics like Doxorubicin .
- Neuroprotective Mechanisms : Research indicated that certain tetrahydroisoquinoline derivatives could protect against glutamate-induced apoptosis in neuronal cultures at specific concentrations . This suggests a potential therapeutic role in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
